molecular formula C13H21N3 B2390400 (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine CAS No. 1785398-86-8

(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine

Cat. No.: B2390400
CAS No.: 1785398-86-8
M. Wt: 219.332
InChI Key: LVMGBLFILXPECI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is a heterocyclic compound that features an indazole core structure. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with hydrazine to form the hydrazone intermediate, which then undergoes cyclization to yield the indazole core. Subsequent functionalization at the 3-position with methanamine completes the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups at specific positions on the indazole core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzymes involved in inflammation or cancer progression, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methanamine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the cyclopentyl group and methanamine moiety provides distinct properties that differentiate it from other indazole derivatives.

Properties

IUPAC Name

(1-cyclopentyl-4,5,6,7-tetrahydroindazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3/c14-9-12-11-7-3-4-8-13(11)16(15-12)10-5-1-2-6-10/h10H,1-9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVMGBLFILXPECI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C3=C(CCCC3)C(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.